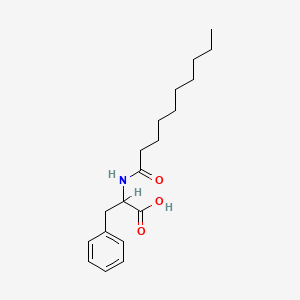
L-Phenylalanine, N-(1-oxodecyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Phenylalanine, N-(1-oxodecyl)- is a derivative of the amino acid L-phenylalanine. It is characterized by the presence of a decanoyl group attached to the nitrogen atom of the phenylalanine molecule. This compound has a molecular formula of C19H29NO3 and a molecular weight of 319.4 g/mol. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine, N-(1-oxodecyl)- typically involves the acylation of L-phenylalanine with decanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of L-Phenylalanine, N-(1-oxodecyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions. The product is purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
化学反应分析
Types of Reactions: L-Phenylalanine, N-(1-oxodecyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The decanoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reactions typically use acyl chlorides or anhydrides in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various acyl derivatives.
科学研究应用
L-Phenylalanine, N-(1-oxodecyl)- is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including its effects on neurotransmitter levels and its use in drug development.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of L-Phenylalanine, N-(1-oxodecyl)- involves its interaction with various molecular targets and pathways. It is known to influence the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The compound acts as a precursor in the biosynthesis of these neurotransmitters, thereby affecting their levels in the body. Additionally, it may interact with enzymes involved in amino acid metabolism, modulating their activity and influencing metabolic pathways .
相似化合物的比较
L-Phenylalanine: The parent compound, an essential amino acid involved in protein synthesis.
N-Acetyl-L-Phenylalanine: A derivative with an acetyl group instead of a decanoyl group.
L-Tyrosine: Another amino acid that is a precursor to neurotransmitters and shares similar metabolic pathways.
Uniqueness: L-Phenylalanine, N-(1-oxodecyl)- is unique due to the presence of the decanoyl group, which imparts distinct chemical properties and reactivity. This modification can influence the compound’s solubility, stability, and interaction with biological molecules, making it valuable for specific research applications .
属性
CAS 编号 |
26060-97-9 |
|---|---|
分子式 |
C19H29NO3 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
(2S)-2-(decanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H29NO3/c1-2-3-4-5-6-7-11-14-18(21)20-17(19(22)23)15-16-12-9-8-10-13-16/h8-10,12-13,17H,2-7,11,14-15H2,1H3,(H,20,21)(H,22,23)/t17-/m0/s1 |
InChI 键 |
BPZWMTJHFOPXCT-KRWDZBQOSA-N |
SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
手性 SMILES |
CCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
规范 SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
序列 |
F |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


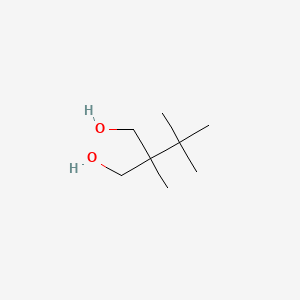
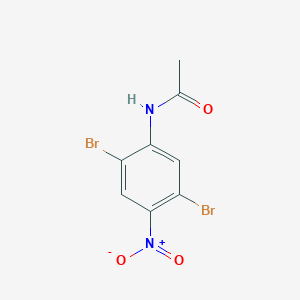
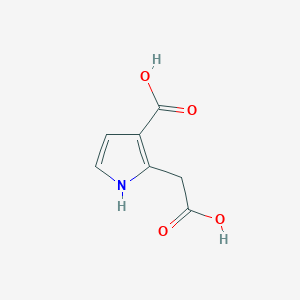
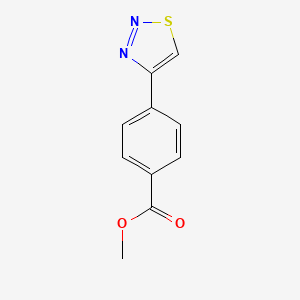
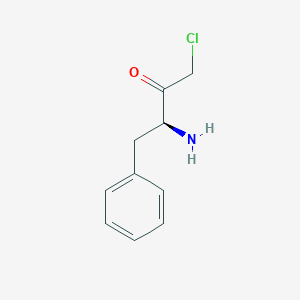
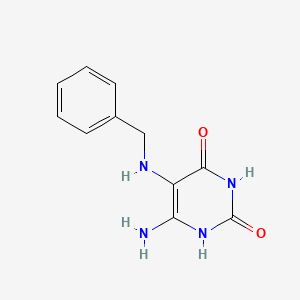
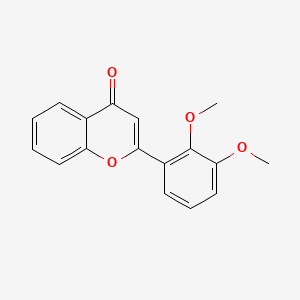
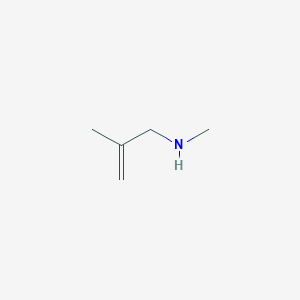
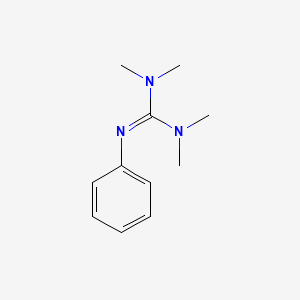

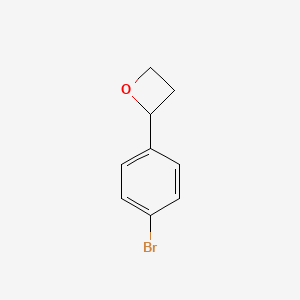
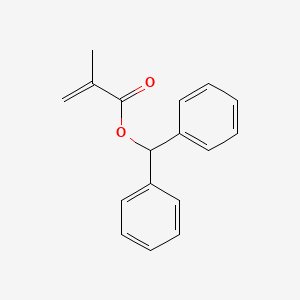
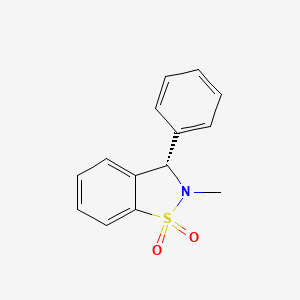
![methyl 2-[(1-oxopropyl)amino]benzoate](/img/structure/B3050390.png)
